molecular formula C8H9NO3 B181750 2-Amino-4-methoxybenzoic acid CAS No. 4294-95-5

2-Amino-4-methoxybenzoic acid

Cat. No.: B181750
CAS No.: 4294-95-5
M. Wt: 167.16 g/mol
InChI Key: HHNWXQCVWVVVQZ-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various chemical compounds and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2-Amino-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids. The compound can act as a substrate or inhibitor in these enzymatic reactions, affecting the overall metabolic flux and the levels of metabolites. Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter metabolic pathways, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the shikimate pathway, influencing the biosynthesis of aromatic amino acids. The compound can also affect other metabolic pathways, leading to changes in metabolic flux and the levels of various metabolites. These interactions can have downstream effects on cellular function and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-methoxybenzoic acid can be synthesized through several methods. One common route involves the reduction of 4-methoxy-2-nitrobenzoic acid. The reduction process typically employs hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the nitration of 4-methoxybenzoic acid, followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of solvents such as methanol and dimethyl sulfoxide, and the reactions are typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-methoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Amino-4-methoxybenzoic acid is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This unique structure influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2-amino-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNWXQCVWVVVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325772
Record name 2-Amino-4-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4294-95-5
Record name 4294-95-5
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Record name 2-Amino-4-methoxybenzoic acid
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Record name 2-amino-4-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) was hydrogenated over palladium on carbon (10%, 300 mg) in methanol (80 mL) at room temperature and normal pressure for 18 hours. The reaction mixture was filtered through celite and concentrated to dryness under reduce pressure to give 2.50 g (100%) of the product as a colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 4-methoxy-2-nitrobenzoic acid (19.3 g., 97.9 mmole) of 200 ml. 1 N NH4OH was reduced overnight in presence of 5% Pd/BaCO3. The reaction mixture was filtered and acidified with acetic acid to yield 15.8 g. (96%) of the anthranilic acid, M.P. 186°-188° C.
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
Pd BaCO3
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 2-nitro-4-methoxybenzoic acid (21.9 g, 0.111 mol), 2N ammonium hydroxide (250 ml) and 5% palladium on strontium carbonate (2.5 g) was shaken under 45 psi of hydrogen pressure for 3-4 hours. The reaction mixture was filtered, and the filtrate was acidified with acetic acid. A solid formed which was collected by filtration, washed with water and dried to afford 16 g of 4-methoxyanthranilic acid, m.p. 194°-195° C.
Quantity
21.9 g
Type
reactant
Reaction Step One
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2.5 g
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catalyst
Reaction Step One
Quantity
250 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Nitro-4-methoxybenzoic acid (43.4 g, 0.22 mol) in DMF (250 ml) was hydrogenated at 55 psi in the presence of 10% palladium on carbon (5.8 g) for 2.5 hours. The reaction mixture was filtered through SUPERCELL®, the filter cake was rinsed with ethanol and then the filtrate was poured into ice/water (3.5 L). A precipitate formed which was collected by filtration, washed with water and dried in an oven at 60° C. to afford 30.7 g (84%) of 4-methoxyanthranilic acid, m.p. 176-178° C. (dec.).
Quantity
43.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 27.4 g (0.165 mol) of 2-amino-4-methoxybenzamide in 500 mL of 1N sodium hydroxide was stirred and heated under reflux for 18 hours. After the reaction mixture had cooled to room temperature the solution was brought to pH 6-7 with 0.5N HCl. A white precipitate formed which was collected by vacuum filtration. The crystals were rinsed with water and dried overnight at 100° C. The product amounted to 23.9 g. An analytical sample (mp 176-178° C.) was obtained by recrystallization from ethyl acetate.
Quantity
27.4 g
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reactant
Reaction Step One
Quantity
500 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does modifying hyaluronan oligosaccharides with 2-Amino-4-methoxybenzoic acid affect their interaction with hyaladherins?

A1: Research suggests that modifying the reducing end of hyaluronan hexasaccharides (HA6AN) with this compound (HA6-2A4MBA) increases their binding affinity for the Link module of TSG-6 (Link_TSG6), a hyaladherin involved in extracellular matrix remodeling. [] Interestingly, this modification does not seem to enhance binding to the hyaluronan-binding domain of CD44 (HABD_CD44), another key hyaladherin. [] This difference in binding affinity highlights the potential for designing specifically modified hyaluronan oligosaccharides that selectively target distinct hyaladherins.

Q2: What is the proposed mechanism behind the increased binding affinity observed between this compound-modified hyaluronan and Link_TSG6?

A2: Molecular modeling studies, utilizing the solution dynamic 3D structure of a similar modification (HA4-2AA), suggest that the carboxyl group of this compound forms a salt bridge with Arginine-81 within the binding pocket of Link_TSG6. [] This interaction likely contributes to the enhanced binding affinity observed experimentally. Further research is needed to confirm this mechanism and explore its implications for designing targeted therapies.

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